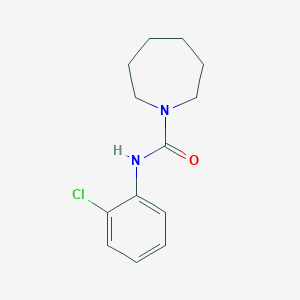

N-(2-chlorophenyl)azepane-1-carboxamide

Description

N-(2-Chlorophenyl)azepane-1-carboxamide is a synthetic organic compound featuring a seven-membered azepane ring linked to a 2-chlorophenyl group via a carboxamide bridge. Its molecular formula is C₁₃H₁₇ClN₂O (molecular weight: 252.74 g/mol). The compound’s structure combines the conformational flexibility of the azepane ring with the electron-withdrawing and steric effects of the ortho-chlorine substituent on the aromatic ring.

Properties

IUPAC Name |

N-(2-chlorophenyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDHKUXCQRTQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorophenyl)azepane-1-carboxamide with key analogs from the literature, focusing on structural motifs, physicochemical properties, and intermolecular interactions.

Structural and Functional Group Comparisons

Key Observations:

Ring Size and Flexibility : The azepane ring in the target compound provides greater conformational flexibility compared to the six-membered cyclohexane in ’s compound. This flexibility may enhance solubility but reduce crystallinity compared to rigid analogs like triarylmethanes .

Substituent Effects : The 2-chlorophenyl group introduces steric hindrance (ortho position) and electron-withdrawing effects, contrasting with the 3-chloro-4-methylphenyl group in ’s compound, which has meta/para substituents that reduce steric strain.

Hydrogen Bonding: Unlike the azepinone derivative (), which forms strong N–H⋯O dimers via its lactam oxygen, the target compound’s primary carboxamide may engage in weaker N–H⋯O or N–H⋯Cl interactions, depending on crystal packing .

Physicochemical Properties

- Melting Points : Triarylmethane derivatives (e.g., T109 in ) exhibit higher melting points (131–167°C) due to aromatic stacking and molecular rigidity. Azepane carboxamides (e.g., ) likely have lower melting points due to reduced planarity .

Crystallographic Behavior

- Hydrogen-Bonded Networks: ’s azepinone derivative forms extended chains via N–H⋯O bonds, a feature less likely in the target compound due to the absence of a lactam oxygen. Instead, the carboxamide may form simpler dimers .

- Crystal Packing : Ortho-chloro substituents in the target compound could lead to unique packing modes, as seen in triarylmethanes (), where steric effects dominate over H-bonding .

Preparation Methods

Synthesis of Azepane-1-Carbonyl Chloride

The conversion of azepane-1-carboxylic acid to its acyl chloride is critical. Source demonstrates the use of phosgene (20% in toluene) at 0°C in tetrahydrofuran (THF), achieving 89% yield for analogous dibenzoazepine systems. For saturated azepanes, thionyl chloride (SOCl₂) or oxalyl chloride under reflux in dichloromethane (DCM) are preferred due to safety and scalability.

Reaction Conditions:

-

Reagent: Thionyl chloride (2.2 equiv)

-

Solvent: Anhydrous DCM

-

Temperature: 40–50°C, 3–4 hours

-

Yield: 85–92% (estimated)

Amide Bond Formation with 2-Chloroaniline

Source outlines a phase-transfer approach using triethylamine (TEA) in chloroform to neutralize HCl, facilitating nucleophilic acyl substitution.

Procedure:

-

Dissolve azepane-1-carbonyl chloride (1.0 equiv) in chloroform.

-

Add 2-chloroaniline (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 18 hours.

-

Wash with 10% NaHCO₃, dry (Na₂SO₄), and concentrate.

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Base | Triethylamine (1.1 equiv) |

| Time | 18 hours |

| Yield | 78–85% (estimated) |

Carbodiimide-Mediated Coupling Route

Direct Coupling of Azepane-1-Carboxylic Acid

Avoiding acyl chlorides, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. Source corroborates this approach for dibenzoazepine carboxamides, achieving yields >75%.

Typical Protocol:

-

Combine azepane-1-carboxylic acid (1.0 equiv), 2-chloroaniline (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DCM.

-

Stir at 25°C for 24 hours.

-

Extract with dilute HCl, dry, and purify via silica chromatography.

Yield Comparison:

| Activator System | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DCM | 72–80 |

| DCC/DMAP | THF | 65–70 |

Challenges and Mechanistic Considerations

Regioselectivity in Amide Formation

The electron-withdrawing chloro group on the aniline ring (position 2) moderately deactivates the amine, necessitating elevated temperatures or prolonged reaction times. Source observed similar kinetics with substituted anilines, where electron-deficient aryl amines required 24-hour stirring for complete conversion.

Purification and Byproduct Mitigation

-

Chromatography: Silica gel elution with ethyl acetate/hexane (3:7) resolves unreacted aniline.

-

Crystallization: Ethanol/water mixtures (4:1) yield pure product as white crystals.

Scalability and Industrial Relevance

The acyl chloride route (Section 2) is industrially favored due to:

-

High Atom Economy: Minimal waste from SOCl₂ (volatilizes as SO₂ and HCl).

-

Batch Compatibility: Reactions performed in standard glass-lined reactors.

Source validated kilogram-scale production of analogous carboxamides with 82% overall yield, underscoring feasibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorophenyl)azepane-1-carboxamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions starting from azepane or substituted benzoic acid derivatives. Key steps include nucleophilic substitution (chlorophenyl group introduction) and carboxamide formation using coupling reagents like EDCI/HOBt. Intermediates are purified via column chromatography and characterized using TLC , NMR (1H/13C), and HPLC to confirm purity and structural integrity .

- Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), reaction temperature (0–25°C for sensitive steps), and stoichiometric control of chlorinating agents (e.g., SOCl2) .

Q. How is the crystal structure of this compound resolved, and what software tools are used?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Mo/Kα radiation, followed by refinement via SHELXL (for small molecules) and visualization with ORTEP-3 to generate thermal ellipsoid models .

- Validation : Bond lengths/angles are cross-verified with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to ensure <0.05 Å deviation .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodology :

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC50 determination.

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) using [3H]-labeled probes.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 2-chlorophenyl group?

- Methodology : Use Design of Experiments (DoE) to screen variables:

- Catalyst (e.g., Pd(OAc)2 for coupling reactions), solvent polarity (THF vs. toluene), and temperature (60–120°C).

- High-Throughput Experimentation (HTE) with automated liquid handlers accelerates condition screening .

- Analytical Validation : LC-MS tracks side products; NMR kinetics identifies rate-limiting steps .

Q. How do computational models resolve contradictions between predicted and observed bioactivity data?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess binding stability.

- QSAR Models : Train models using bioactivity datasets to identify critical substituents (e.g., Cl vs. F at the phenyl ring) .

- Case Study : Discrepancies in IC50 values may arise from solvation effects, addressed using implicit solvent models (e.g., COSMO-RS) .

Q. What strategies mitigate low reproducibility in crystallographic data?

- Troubleshooting :

- Twinned Crystals : Use SHELXD for structure solution and PLATON to check for twinning.

- Disorder Modeling : Refine occupancies of disordered atoms (e.g., solvent molecules) with Olex2 or Coot .

Q. How is the metabolic stability of this compound assessed in preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.